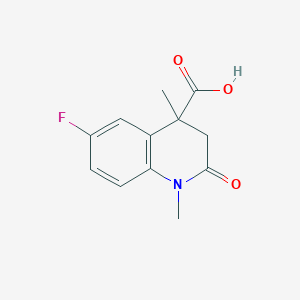
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine is a synthetic organic compound that features a pyridazine ring substituted with a piperazine moiety and a tetrahydrofuran group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazine ring.
Substitution with Piperazine: The pyridazine core can be functionalized with a piperazine group through nucleophilic substitution reactions.
Introduction of the Tetrahydrofuran Group: The final step might involve the attachment of the tetrahydrofuran moiety, possibly through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or tetrahydrofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can be performed on the pyridazine ring or the piperazine group to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-(Piperazin-1-yl)pyridazin-3-amine: Lacks the tetrahydrofuran group.
N-(Tetrahydrofuran-2-yl)pyridazin-3-amine: Lacks the piperazine group.
Uniqueness
The presence of both the piperazine and tetrahydrofuran groups in 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine might confer unique biological properties, potentially enhancing its activity or selectivity compared to similar compounds.
Properties
Molecular Formula |
C12H19N5O |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(oxolan-2-yl)-6-piperazin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H19N5O/c1-2-12(18-9-1)14-10-3-4-11(16-15-10)17-7-5-13-6-8-17/h3-4,12-13H,1-2,5-9H2,(H,14,15) |
InChI Key |
UTTOOVFWJHRWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)NC2=NN=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
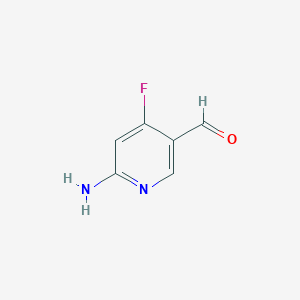
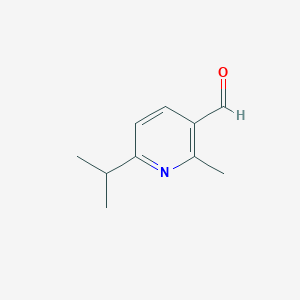
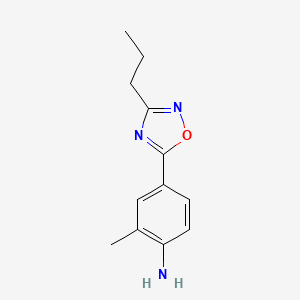

![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)



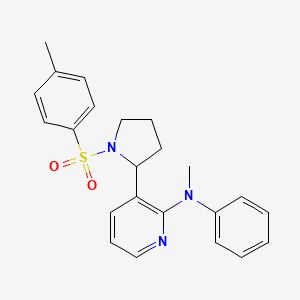


![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)
